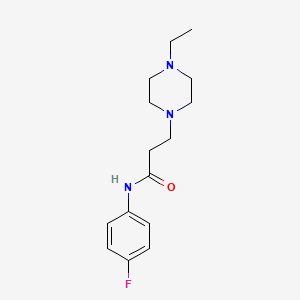

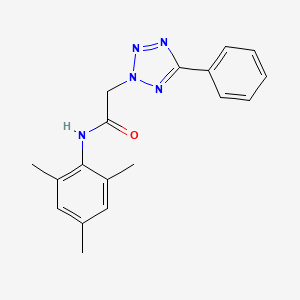

![molecular formula C22H19FN6O B5512515 2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5512515.png)

2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide often involves multistep synthetic routes. A representative process might include the construction of the imidazo[1,2-a]pyridine ring from aminopyridine precursors, followed by coupling reactions with appropriately substituted acetamides or aryl halides. Key steps could involve tosylation, Horner−Emmons reactions for alkene introduction, and halogen−metal exchange for substituent introduction at specific positions on the aromatic rings (Hamdouchi et al., 1999).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy provides insights into the compound's geometry, intramolecular and intermolecular interactions. Studies might reveal near-planarity between aromatic rings, hydrogen bonding patterns, π–π stacking, and Van der Waals forces contributing to the stability of the molecule. DFT calculations can further elucidate electronic structures and vibrational properties (Dong-Mei Chen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature can include oxidation, halogenation, and nucleophilic substitution, affecting the core heterocyclic structure or side chains. The presence of functional groups such as acetamide can influence reactivity, enabling further derivatization or participation in forming coordination complexes with metals (K. Chkirate et al., 2019).

Scientific Research Applications

Radiosynthesis and Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structures related to 2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide, has been reported as selective ligands of the translocator protein (18 kDa), with DPA-714 being a notable example. These compounds have been synthesized and utilized for in vivo imaging using positron emission tomography (PET), demonstrating their potential for imaging the translocator protein in neurodegenerative disorders (Dollé et al., 2008).

Biological Evaluation for Peripheral Benzodiazepine Receptors

Compounds including this compound have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), demonstrating significant in vitro affinity. This highlights their potential use for studying neurodegenerative disorders through imaging PBR expression (Fookes et al., 2008).

Antiviral and Anticancer Potential

Research into similar compounds has shown promising antiviral and anticancer activities. For instance, novel imidazole derivatives have been designed and synthesized with significant antifungal activity against various strains, suggesting the potential therapeutic applications of these compounds in treating drug-resistant fungal infections (Altındağ et al., 2017). Moreover, compounds with similar structures have been evaluated for their anticancer activities, showing potential against human cancer cell lines (Hammam et al., 2005).

Chemical Properties and Applications

Studies have also explored the chemical synthesis and properties of compounds related to this compound. For example, the synthesis of 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones through oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide, suggests their potential use as fluorogenic dyes due to significant bathochromic shifts in their spectra (Zaitseva et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-fluorophenyl)-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN6O/c1-15-25-20(13-21(26-15)29-11-10-24-14-29)27-18-6-8-19(9-7-18)28-22(30)12-16-2-4-17(23)5-3-16/h2-11,13-14H,12H2,1H3,(H,28,30)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCICJBSCKIITP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)

![N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5512439.png)

![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)

![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)

![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)